molecular formula C16H11BrN2O2S B2993974 (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide CAS No. 433306-83-3

(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide

Cat. No.: B2993974
CAS No.: 433306-83-3
M. Wt: 375.24
InChI Key: XMZOVPSZVRMFGX-SOFGYWHQSA-N
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Description

(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a thiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the furan ring substituted with a bromophenyl group. This can be achieved through a Suzuki coupling reaction between 4-bromophenylboronic acid and a furan-2-yl halide. The resulting intermediate is then subjected to a Knoevenagel condensation with thiazole-2-carbaldehyde in the presence of a base such as piperidine to yield the final acrylamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include oxygenated furan derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism by which (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and thiazole rings may facilitate binding to hydrophobic pockets, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-(4-chlorophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
  • (E)-3-(5-(4-methylphenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
  • (E)-3-(5-(4-fluorophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide

Uniqueness

Compared to its analogs, (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its chloro, methyl, and fluoro analogs.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-12-3-1-11(2-4-12)14-7-5-13(21-14)6-8-15(20)19-16-18-9-10-22-16/h1-10H,(H,18,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZOVPSZVRMFGX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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